BET-BAY 002 S enantiomer is a specific stereoisomer of the compound BET-BAY 002, which functions as a potent inhibitor of bromodomain and extra-terminal (BET) proteins. These proteins are crucial in recognizing acetylated lysine residues on histone tails, thereby influencing gene expression and epigenetic regulation. The S enantiomer has shown significant promise in therapeutic applications, particularly in oncology, due to its ability to modulate the activity of genes associated with cancer progression and inflammation .
The synthesis of BET-BAY 002 S enantiomer involves several complex steps designed to achieve high enantioselectivity. While specific proprietary methods remain undisclosed, general approaches include:
Industrial production would necessitate scaling these laboratory methods while optimizing conditions for yield and purity. High-performance liquid chromatography (HPLC) is commonly used for purification .
The molecular structure of BET-BAY 002 S enantiomer can be depicted with its key functional groups, including a triazole ring and an oxadiazole moiety. The stereochemistry at the chiral centers is critical for its biological activity.
The structural configuration plays a significant role in its interaction with biological targets, particularly the bromodomains of BET proteins .
BET-BAY 002 S enantiomer can participate in various chemical reactions:
The outcomes of these reactions depend on the specific conditions and reagents used, yielding products like alcohols from reductions or ketones from oxidations .
BET-BAY 002 S enantiomer functions primarily by binding to the bromodomains of BET proteins. This binding inhibits the recognition of acetylated lysine residues on histones, thereby disrupting the recruitment of transcriptional machinery to chromatin. Consequently, this leads to altered gene expression patterns, particularly inhibiting oncogenes such as MYC and suppressing inflammatory gene transcription .
These properties are crucial for determining the compound's usability in laboratory settings and potential therapeutic applications .
BET-BAY 002 S enantiomer has diverse applications across several fields:
BET proteins (BRD2, BRD3, BRD4, and BRDT) are evolutionary conserved epigenetic readers characterized by tandem bromodomains (BD1 and BD2) and an extraterminal (ET) domain. The bromodomains adopt a left-handed four-helix bundle structure that recognizes ε-N-acetylated lysine (KAc) residues on histone tails. This specific interaction is mediated by a conserved asparagine (Asn140 in BRD4) that hydrogen-bonds with the acetyl carbonyl oxygen, while hydrophobic residues (e.g., Tyr97, Trp81) stabilize the KAc side chain [2] [5]. The ET domain facilitates protein-protein interactions with transcriptional regulators, including the Positive Transcription Elongation Factor b (P-TEFb), which phosphorylates RNA polymerase II to initiate transcriptional elongation [2] [6].
Table 1: BET Protein Structural Domains and Functions
Protein | Bromodomain 1 (BD1) | Bromodomain 2 (BD2) | ET Domain Interactions |
---|---|---|---|
BRD2 | Binds H4K5ac/K8ac | Binds H4K12ac | Mediates chromatin looping |
BRD3 | Recognizes H3K14ac | Prefers H4K8ac/K16ac | Recruits HDACs |
BRD4 | High affinity for H4K5ac | Binds H3K122ac | Recruits P-TEFb, NSD3 |
BRDT | Testis-specific H3/4 ac recognition | Essential for spermatogenesis | Binds piRNA complexes |
BET proteins function as master regulators of gene expression by localizing to super-enhancers—large clusters of enhancers driving transcription of oncogenes and inflammatory mediators. BRD4 recruits P-TEFb to phosphorylate Ser2 of RNA polymerase II's C-terminal domain, enabling transition from transcriptional initiation to elongation [2]. Pathologically, BET proteins are hijacked in cancers: BRD4 sustains MYC expression in multiple myeloma and acute leukemia, while BRD2/3 regulate NF-κB-dependent genes in inflammatory disorders [2] [3] [6]. In estrogen receptor-positive breast cancer, BET proteins facilitate RNA polymerase II elongation at estrogen-responsive genes (e.g., GREB1, TFF1), independent of estrogen receptor recruitment [2].
The dependency of cancer cells on BET-mediated oncogene transcription (e.g., MYC, BCL2) creates a therapeutic window for selective inhibition. BET inhibitors disrupt the acetyl-lysine recognition interface, evicting BET proteins from chromatin and collapsing oncogenic transcriptional hubs [5] [6]. In inflammation, BET proteins co-activate NF-κB target genes; inhibition selectively suppresses pro-inflammatory mediators (e.g., IL-6, TNF-α) while sparing homeostatic genes [3]. This dual therapeutic rationale underpins the development of BET-BAY 002 and its optimized S enantiomer.
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